molecular formula C10H9BrN2 B12953669 (5-Bromoisoquinolin-3-yl)methanamine

(5-Bromoisoquinolin-3-yl)methanamine

Cat. No.: B12953669
M. Wt: 237.10 g/mol
InChI Key: NRKOJXBTPYUDSN-UHFFFAOYSA-N
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Description

(5-Bromoisoquinolin-3-yl)methanamine: is a chemical compound with the following structure:

C10H9BrN2\text{C}_{10}\text{H}_9\text{BrN}_2 C10​H9​BrN2​

It belongs to the class of isoquinoline derivatives and contains a bromine atom attached to the isoquinoline ring. The compound’s systematic name is 1-(5-bromoisoquinolin-3-yl)methanamine . It is often encountered as its hydrochloride salt, 1-(5-bromoisoquinolin-3-yl)methanamine hydrochloride .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 5-bromoisoquinoline with formaldehyde followed by reduction. The reaction proceeds as follows:

    Formylation: 5-Bromoisoquinoline reacts with formaldehyde (methanal) to form the corresponding imine intermediate.

    Reduction: The imine intermediate is reduced to yield .

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective synthesis.

Chemical Reactions Analysis

Reactivity:

(5-Bromoisoquinolin-3-yl)methanamine: can participate in various chemical reactions:

    Substitution: The bromine atom can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the imine group can yield secondary amines.

    Functionalization: The isoquinoline ring can be further functionalized.

Common Reagents and Conditions:

    Formylation: Formaldehyde (methanal) and acid catalysts (e.g., HCl).

    Reduction: Common reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Functionalization: Various reagents specific to the desired reaction.

Major Products: The major product of the reduction step is This compound itself.

Scientific Research Applications

(5-Bromoisoquinolin-3-yl)methanamine: finds applications in:

    Medicinal Chemistry: It serves as a building block for designing bioactive compounds.

    Pharmacology: Researchers explore its potential as a drug candidate.

    Chemical Biology: It can be used to probe biological processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or modulate cellular pathways relevant to its intended use.

Comparison with Similar Compounds

While there are related isoquinoline derivatives, the unique combination of the bromine substituent and the methanamine group distinguishes (5-Bromoisoquinolin-3-yl)methanamine from other compounds. Similar compounds include:

    Oxolan-3-ylmethanamine:

    (3-Bromoisoxazol-5-yl)methanamine:

    1-(3-Isopropylisoxazol-5-yl)methanamine:

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(5-bromoisoquinolin-3-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H,5,12H2

InChI Key

NRKOJXBTPYUDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)CN)C(=C1)Br

Origin of Product

United States

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